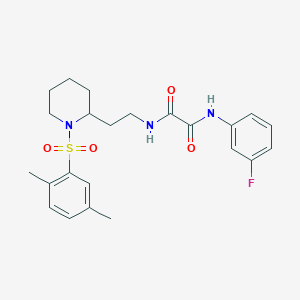
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has garnered significant attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by several functional groups:
- Piperidine moiety : A six-membered ring that is common in many bioactive compounds.
- Sulfonamide group : Known for its ability to inhibit various enzymes.
- Oxalamide functional group : Implicated in enhancing biological activity.
The molecular formula is C20H31N3O4S, with a molecular weight of approximately 409.5 g/mol. Its structural complexity allows for diverse interactions with biological macromolecules, which can influence its pharmacological properties.
Preliminary studies suggest that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain proteases, which may play a role in its anti-cancer properties .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting pathways involved in neurological disorders.
- Apoptosis Induction : Similar compounds have been shown to increase the expression of pro-apoptotic genes like p53 and Bax, suggesting that this compound may also induce apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Studies have demonstrated cytotoxicity in myeloma and leukemia cell lines, with effective concentrations leading to reduced cell viability and increased apoptosis .
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Myeloma | 5.0 | Induction of apoptosis |
| Leukemia | 7.5 | Enzyme inhibition |
| Natural Killer T-cell | 6.0 | Modulation of immune response |
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Inhibitory activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
| Enzyme Type | IC50 (µM) | Biological Relevance |
|---|---|---|
| Acetylcholinesterase | 12.0 | Neuroprotective effects |
| Urease | 8.0 | Potential antibacterial activity |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly notable in hematological malignancies.
Study 2: Pharmacokinetic Profiling
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted to assess the pharmacokinetic properties of the compound. The findings indicated favorable drug-like characteristics, suggesting good oral bioavailability and metabolic stability .
Propiedades
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-9-10-17(2)21(14-16)32(30,31)27-13-4-3-8-20(27)11-12-25-22(28)23(29)26-19-7-5-6-18(24)15-19/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRZLWEXXBSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













